N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N,5-dimethyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-14-17(10-22-28(14)15-6-4-3-5-7-15)20(29)25(2)16-11-26(12-16)19-9-8-18-23-21-13-27(18)24-19/h3-10,13,16H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNKDSGQAWOWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is the cell division protein ZipA. This protein is essential for cell division and stabilizes the FtsZ protofilaments by cross-linking them. It also serves as a cytoplasmic membrane anchor for the Z ring.
Biological Activity
The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.4 g/mol. The structure includes a triazolo-pyridazin moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, a derivative similar to the compound has shown moderate to good activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical bacterial enzymes .
Antitubercular Activity
Research has demonstrated that compounds containing the triazolo-pyridazine scaffold can act as antitubercular agents. A study reported several derivatives with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development in tuberculosis treatment .
Enzyme Inhibition
The compound's structural components suggest potential activity as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that related compounds exhibit selective inhibition of BChE, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Cytotoxicity Studies
In assessing the safety profile of these compounds, cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that many derivatives are non-toxic at effective concentrations, supporting their potential therapeutic use .
Case Study 1: Antitubercular Screening
A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity. Among them, several compounds exhibited promising results with IC90 values indicating effective inhibition at low concentrations .
Case Study 2: Enzyme Inhibition Profile
In a study focusing on enzyme inhibition, a derivative similar to the compound was evaluated for its inhibitory effects on AChE and BChE. The results showed significant selectivity towards BChE with an IC50 comparable to known inhibitors, suggesting potential applications in treating cognitive disorders .
Research Findings Summary Table
| Activity Type | IC50/IC90 Values | Mechanism | Notes |
|---|---|---|---|
| Antimicrobial | Varies by strain | Cell wall synthesis inhibition | Moderate to good activity observed |
| Antitubercular | 1.35 - 2.18 µM | Inhibition of Mycobacterium tuberculosis | Effective against resistant strains |
| Enzyme Inhibition (AChE) | IC50 = 157.31 µM | Competitive inhibition | Selective towards BChE |
| Cytotoxicity | Non-toxic at tested concentrations | N/A | Safe for human cell lines |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antitumor properties. For instance, derivatives of the pyrazole and triazole classes have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. A study highlighted that modifications on the phenyl group of such compounds can fine-tune their biological properties towards enhanced anticancer efficacy .
Antifungal Properties
Compounds containing triazole rings are well-known for their antifungal activities. The synthesis of triazole derivatives has been linked to improved efficacy against various fungal strains, including those resistant to conventional treatments. The presence of the carboxamide functional group may enhance solubility and bioavailability, making these compounds promising candidates for antifungal therapies .
Antiviral Potential
Recent investigations into related compounds have revealed antiviral activities against several viruses. The structure's ability to interact with viral proteins suggests a potential application in antiviral drug development. The dual action against both tumor cells and viruses positions this compound as a versatile candidate for further research .
Synthesis and Mechanism of Action
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions that require specific conditions for optimal yield and purity. The mechanism often involves the formation of key intermediates that undergo cyclization or substitution reactions to yield the final product.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant antitumor activity through tubulin inhibition | Cancer therapy |
| Study 2 | Showed enhanced antifungal activity against Candida species | Antifungal drug development |
| Study 3 | Explored antiviral properties with promising results against viral infections | Antiviral therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
